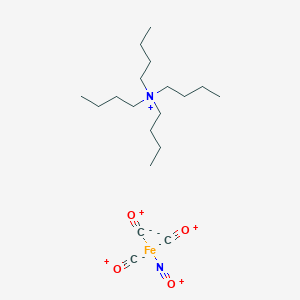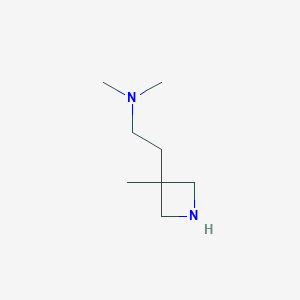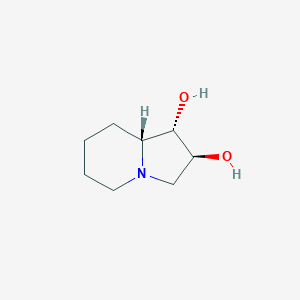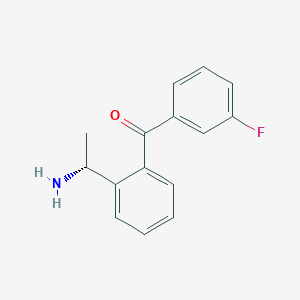
(R)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminoethyl group, a fluorophenyl group, and a methanone moiety, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable precursor with an amine to introduce the aminoethyl group.
Introduction of the Fluorophenyl Group: This step can be achieved through a substitution reaction where a fluorophenyl group is introduced to the intermediate compound.
Formation of the Methanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activities.
®-(2-(1-aminoethyl)phenyl)(4-fluorophenyl)methanone hydrochloride: A similar compound with a different position of the fluorine atom.
Uniqueness
®-(2-(1-aminoethyl)phenyl)(3-fluorophenyl)methanone hydrochloride is unique due to its specific chiral configuration and the position of the fluorine atom, which can significantly influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C15H14FNO |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
[2-[(1R)-1-aminoethyl]phenyl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H14FNO/c1-10(17)13-7-2-3-8-14(13)15(18)11-5-4-6-12(16)9-11/h2-10H,17H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
JIBMIOIDQARPOA-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N |
Kanonische SMILES |
CC(C1=CC=CC=C1C(=O)C2=CC(=CC=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


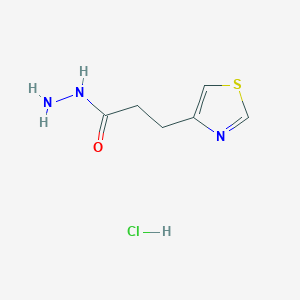
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
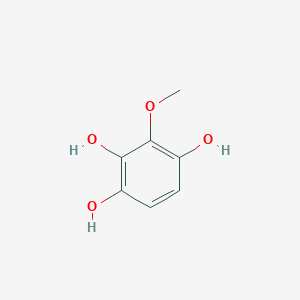
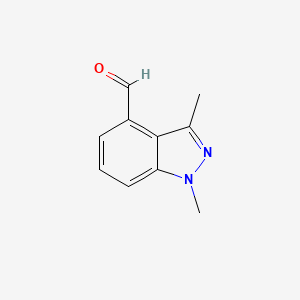

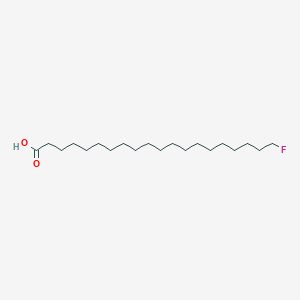
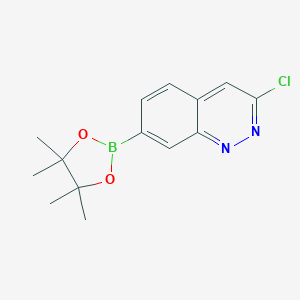
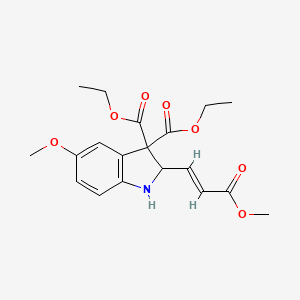
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepin-4-one](/img/structure/B12951590.png)

